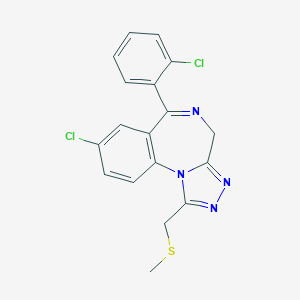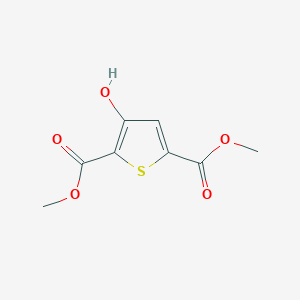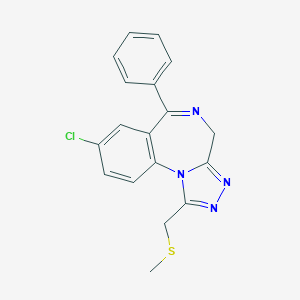
Methanethione, bis(4-chlorophenyl)-, S-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanethione, bis(4-chlorophenyl)-, S-oxide, commonly known as omeprazole sulfide, is a chemical compound that has been extensively studied for its scientific research applications. It is a derivative of omeprazole, a proton pump inhibitor that is used to treat gastroesophageal reflux disease and other acid-related disorders. Omeprazole sulfide has been found to exhibit potent antioxidant, anti-inflammatory, and anticancer properties, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of omeprazole sulfide is not fully understood. However, it is thought to exert its effects through a variety of mechanisms, including the inhibition of reactive oxygen species, the modulation of cellular signaling pathways, and the regulation of gene expression.
Effets Biochimiques Et Physiologiques
Omeprazole sulfide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anticancer agent. It has also been found to reduce oxidative stress and inflammation in various animal models, indicating that it may be useful in the treatment of conditions such as arthritis, cardiovascular disease, and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of omeprazole sulfide is its potent antioxidant and anti-inflammatory activity, which makes it a promising candidate for further research. However, its use in lab experiments may be limited by its relatively low solubility in water and its potential for toxicity at high concentrations.
Orientations Futures
There are several future directions for research on omeprazole sulfide. One area of interest is its potential as an anticancer agent. Further studies are needed to determine its efficacy in different types of cancer and to identify its mechanism of action. Another area of interest is its potential as a treatment for inflammatory disorders such as arthritis and inflammatory bowel disease. Additional studies are needed to determine its safety and efficacy in humans. Finally, further research is needed to optimize the synthesis and formulation of omeprazole sulfide for use in therapeutic applications.
Méthodes De Synthèse
Omeprazole sulfide can be synthesized through a multi-step process starting from omeprazole. The first step involves the conversion of omeprazole to its sulfoxide derivative using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. The sulfoxide is then reduced to the sulfide using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
Omeprazole sulfide has been studied extensively for its potential therapeutic applications. It has been found to exhibit potent antioxidant activity, which can protect cells from oxidative stress and prevent the development of various diseases. It has also been shown to have anti-inflammatory properties, which can help reduce inflammation and pain in various conditions such as arthritis and inflammatory bowel disease.
Propriétés
Numéro CAS |
33240-29-8 |
|---|---|
Nom du produit |
Methanethione, bis(4-chlorophenyl)-, S-oxide |
Formule moléculaire |
C13H8Cl2OS |
Poids moléculaire |
283.2 g/mol |
Nom IUPAC |
1-chloro-4-[(4-chlorophenyl)-sulfinylmethyl]benzene |
InChI |
InChI=1S/C13H8Cl2OS/c14-11-5-1-9(2-6-11)13(17-16)10-3-7-12(15)8-4-10/h1-8H |
Clé InChI |
PRHLZYHQMYVTCB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=S=O)C2=CC=C(C=C2)Cl)Cl |
SMILES canonique |
C1=CC(=CC=C1C(=S=O)C2=CC=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



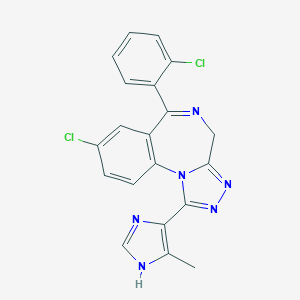
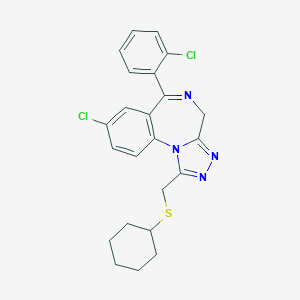
![1-bromo-8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B188606.png)
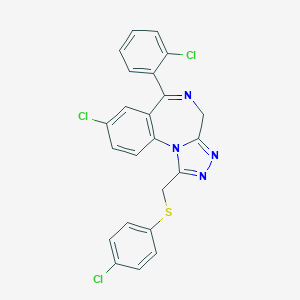
![6-aminopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B188610.png)
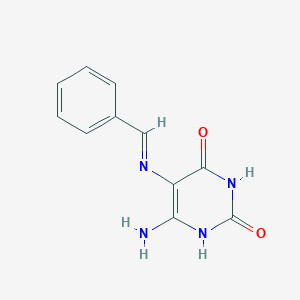
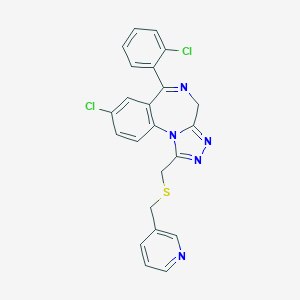
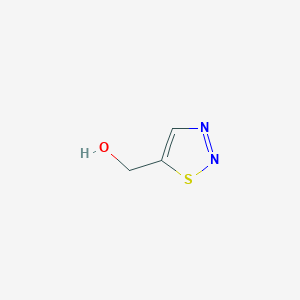
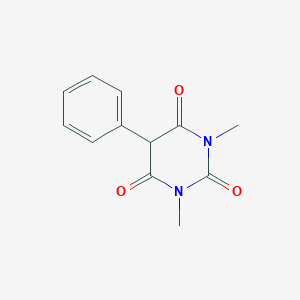

![9-fluoro-6-(4-fluorophenyl)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine](/img/structure/B188621.png)
